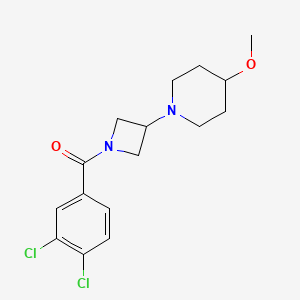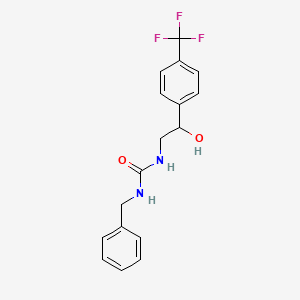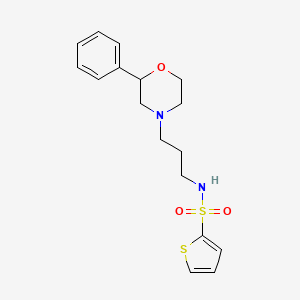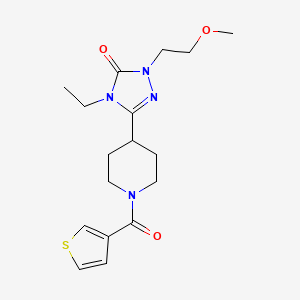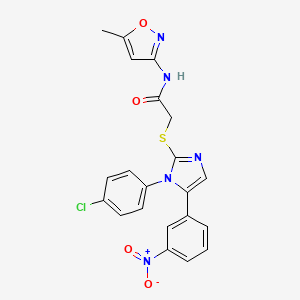![molecular formula C18H18ClN3O3 B3007583 3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921481-24-5](/img/structure/B3007583.png)
3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their chemical and biological characteristics.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions that may include the formation of intermediate structures such as iminophosphoranes, as seen in the synthesis of 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones. These compounds were synthesized via a tandem aza-Wittig reaction, starting from iminophosphorane and reacting with 4-chlorophenyl isocyanate to give carbodiimide, which then reacted with phenols to yield the final products . This method could potentially be adapted for the synthesis of "this compound" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For instance, the structure of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile was confirmed using FT-IR and FT-Raman spectroscopy . Similarly, the molecular conformation and vibrational spectral analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione were performed using DFT quantum chemical calculations, which are in agreement with XRD results . These techniques could be applied to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be studied through molecular electrostatic potential (MEP) analysis, which helps identify potential electrophile attack sites. For example, MEP analysis of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed electrophilic attack sites on the molecule . Additionally, molecular docking studies can suggest possible inhibitory activities against various biological targets, as seen with the compound studied in paper , which exhibited potential anti-diabetic properties. These analyses could be used to predict the reactivity and biological activity of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as stability, charge delocalization, and nonlinear optical behavior, can be assessed using NBO analysis. The stability of the molecule arising from hyperconjugative interactions and charge delocalization was analyzed for the compound in paper . The degradation properties, such as autoxidation and hydrolysis, can be investigated by calculating bond dissociation energies and radial distribution functions, respectively, as done for 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione . These methods could be employed to explore the stability and degradation pathways of "this compound".
Scientific Research Applications
Antithrombotic Compounds Synthesis
A study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds, including 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is closely related to the chemical . This compound was shown to have favorable cerebral and peripheral effects, highlighting its potential in medical applications, particularly in treating thrombosis (Furrer, Wágner, & Fehlhaber, 1994).
Nonlinear Optics (NLO) Applications
Hussain et al. (2020) studied pyrimidine derivatives for their nonlinear optics (NLO) properties. The study included similar compounds, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlighting the significance of pyrimidine derivatives in the NLO field, which can be used in optoelectronic high-tech applications (Hussain et al., 2020).
Urease Inhibition
Rauf et al. (2010) synthesized and characterized pyrimidine derivatives, including 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, for their in vitro urease inhibition activity. The study's findings indicate potential applications in addressing urease-related disorders (Rauf et al., 2010).
Anti-HIV Activity
Tang et al. (2015) synthesized 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione to study its biological activity. Their research showed that this compound has both anti-HIV reverse transcriptase (RT) and integrase (IN) activities, suggesting its utility in developing anti-HIV medications (Tang et al., 2015).
Biopharmaceutical Properties
Jatczak et al. (2014) conducted a study on the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, finding significant variations in biopharmaceutical properties among these compounds. This indicates their potential for diverse therapeutic applications (Jatczak et al., 2014).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects .
Mode of Action
For instance, some pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis .
Result of Action
Pyrimidine derivatives often exhibit cytotoxic activities, suggesting that this compound may have potential anticancer effects .
Safety and Hazards
Future Directions
Research into pyrido[2,3-d]pyrimidin-5-ones and similar compounds is ongoing, with many studies focusing on their potential as therapeutic agents . Future research may explore new synthetic routes, investigate their mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical trials.
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-9-25-14-7-8-20-16-15(14)17(23)22(18(24)21(16)2)11-12-5-4-6-13(19)10-12/h4-8,10H,3,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRJSDDPEUPNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


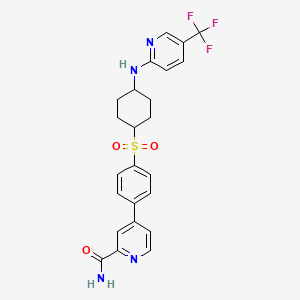
![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
